molecular formula C10H8BrNO3 B1414153 Methyl 2-bromo-3-cyano-6-methoxybenzoate CAS No. 1805490-97-4

Methyl 2-bromo-3-cyano-6-methoxybenzoate

Cat. No.: B1414153
CAS No.: 1805490-97-4
M. Wt: 270.08 g/mol
InChI Key: MFQXNGWLOLZFPP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 4. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (Br, CN), which enhance reactivity in cross-coupling reactions, nucleophilic substitutions, and heterocycle formation. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 270.09 g/mol (calculated).

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-7-4-3-6(5-12)9(11)8(7)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQXNGWLOLZFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-6-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-6-methoxybenzoate using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the cyano group to an amine group.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-6-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Analysis

The table below compares key structural and physicochemical properties of Methyl 2-bromo-3-cyano-6-methoxybenzoate with related compounds from the Enamine Ltd catalogue ():

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₀H₈BrNO₃ 270.09 (calculated) Not provided Br (C2), CN (C3), OCH₃ (C6)
Methyl 2-amino-6-bromo-3-methoxybenzoate C₁₈H₁₂BrF₃N₂O₃ 441.21 1368537-73-8 NH₂ (C2), Br (C6), OCH₃ (C3), F₃
6-Bromo-1,2-benzoxazole Not provided 415.11 (reported) EN300-1958974 Br (C6), fused oxazole ring
1-(5-Bromo-2-chloropyridin-4-yl)methanamine C₆H₆BrClN₂ 221.49 (calculated) MFCD06168486 Br (C5), Cl (C2), NH₂ (CH₂)
Key Observations:

Substituent Effects: The target compound’s cyano group at C3 distinguishes it from methyl 2-amino-6-bromo-3-methoxybenzoate, which has an amino group (NH₂) at C2. The cyano group’s strong electron-withdrawing nature enhances electrophilic reactivity, whereas the amino group may participate in hydrogen bonding or act as a directing group in further functionalization .

Heterocyclic vs. This contrasts with the ester functionality in the target compound, which offers flexibility for hydrolysis or transesterification . The pyridine derivative (1-(5-bromo-2-chloropyridin-4-yl)methanamine) exhibits a nitrogen-rich aromatic system, enabling metal coordination or base-catalyzed reactions, unlike the benzoate ester’s carbonyl-driven reactivity .

Molecular Weight Discrepancies: The reported molecular weight of 415.11 g/mol for 6-bromo-1,2-benzoxazole conflicts with calculated values for a simple benzoxazole derivative (expected ~198 g/mol).

Research Findings and Limitations

While the provided evidence lacks direct data on this compound, structural analogs highlight critical trends:

  • Electron-withdrawing groups (Br, CN) enhance reactivity but may reduce solubility.
  • Heteroatom placement dictates regiochemical outcomes in further derivatization.

Further experimental validation is required to resolve discrepancies in molecular weight data and explore biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-3-cyano-6-methoxybenzoate
Reactant of Route 2
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Methyl 2-bromo-3-cyano-6-methoxybenzoate

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